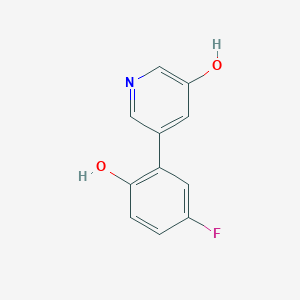

5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol

描述

属性

IUPAC Name |

5-(5-fluoro-2-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-1-2-11(15)10(4-8)7-3-9(14)6-13-5-7/h1-6,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOIHWJNHREWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC(=CN=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682673 | |

| Record name | 5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261993-62-7 | |

| Record name | 5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Demethylation of Methoxy Precursors

A widely adopted strategy involves the demethylation of methoxy-protected intermediates. For instance, 5-fluoro-2-methoxypyridine can serve as a precursor, undergoing acid-catalyzed demethylation to yield hydroxylated derivatives. In one protocol, treatment of 5-fluoro-2-methoxypyridine with 35% HCl in toluene at 145°C for 2 hours achieved complete conversion to 5-fluoro-2-hydroxypyridine, with the aqueous phase isolated and concentrated to afford the product in 49% yield . Analogous conditions using HBr (48% in H₂O) at 100°C for 6 hours produced comparable results, underscoring the robustness of hydrohalic acids in cleaving methyl ethers .

For the target compound, a hypothetical route could involve:

-

Coupling a fluorinated methoxyphenyl boronic acid with a halogenated methoxypyridine via Suzuki-Miyaura cross-coupling .

-

Sequential demethylation of both methoxy groups using HCl or HBr.

Key advantages include avoiding sensitive protective groups, though regiochemical control during coupling must be addressed.

One-Pot Reductive Cyclization Strategies

The patent literature describes one-pot reductive cyclization for structurally analogous compounds. For example, 2-(2-fluorobenzoyl)malononitrile was converted to 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde using a two-step hydrogenation process . This method employed:

-

First reduction : Pd/C or Zn in glacial acetic acid under H₂ at 45–50°C for 8–9 hours.

-

Second reduction : Raney Ni in water at 15–25°C for 15–16 hours .

Adapting this approach for 5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol might involve:

-

Cyclization of a nitrile-containing precursor under hydrogenation.

-

In situ hydroxylation via acidic workup.

However, the compatibility of hydroxyl groups with reductive conditions requires validation, as over-reduction or dehalogenation may occur.

Directed Ortho-Metalation for Hydroxyl Group Introduction

Thesis research on 3-hydroxypyridines highlights directed ortho-metalation (DoM) as a powerful tool. A diazoacetyl intermediate, generated from acid chlorides and diazomethane, undergoes cyclization to form 3-hydroxypyridine derivatives . For the target compound, this strategy could be modified:

-

Introduce a directing group (e.g., amide) at the pyridine’s 3-position.

-

Perform lithiation followed by quenching with a fluorinated electrophile.

-

Oxidative removal of the directing group to reveal the hydroxyl .

This method offers precise control over substitution patterns but demands rigorous temperature control (-78°C) and anhydrous conditions.

Multi-Component Coupling Approaches

Patent data on pyrazinone derivatives reveals the utility of multi-component reactions. For example, US8299246B2 details the assembly of complex heterocycles via sequential amidation and cyclization . Translating this to the target compound:

-

Couple 5-fluoro-2-hydroxybenzaldehyde with a pyridin-3-ol precursor via Knoevenagel condensation .

-

Catalytic hydrogenation to saturate intermediates.

While unproven for this specific structure, such modular approaches benefit from scalability and convergent synthesis.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions .

Mechanistic Considerations and Optimization

-

Acid Demethylation : Protonation of the methoxy oxygen facilitates SN2 displacement by halide ions, with steric hindrance influencing reaction rates .

-

Reductive Cyclization : Hydrogenation of nitriles to amines precedes cyclization, with Raney Ni critical for heterocycle formation .

-

DoM : Lithiation occurs para to the directing group, with electrophilic trapping dictating substituent placement .

Optimization strategies:

化学反应分析

Types of Reactions

5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in various substituted pyridine derivatives .

科学研究应用

5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Fluorinated pyridines are often used in the development of radiolabeled compounds for imaging studies.

Medicine: Fluorinated compounds are valuable in drug discovery due to their enhanced metabolic stability and bioavailability.

Industry: They are used in the development of agrochemicals and materials with unique properties.

作用机制

The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of various biochemical pathways, making it a potential candidate for therapeutic applications .

相似化合物的比较

Comparison with Similar Compounds

The following table compares key structural and functional attributes of 5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol with related pyridin-3-ol derivatives:

Structural and Functional Insights

Substituent Effects on Acidity and Solubility: The hydroxyl group at the 3-position of pyridin-3-ol derivatives increases acidity (pKa ~8–10) compared to non-hydroxylated pyridines . Fluorine atoms and trifluoromethyl groups enhance lipophilicity and metabolic stability but may reduce aqueous solubility. Hydroxyl and hydroxymethyl groups counterbalance this by improving hydrogen bonding .

Biological Activity :

- Analogs like 5-(Trifluoromethyl)pyridin-3-ol hydrochloride () are explored for pharmacological activity due to their electron-withdrawing substituents, which can modulate receptor binding .

- Halogenated derivatives (e.g., 5-Bromo-6-fluoropyridin-3-ol) are intermediates in kinase inhibitors and antimicrobial agents .

Coordination Chemistry :

- Pyridin-3-ol derivatives with hydroxyl groups, such as the compound in , form stable complexes with transition metals like Cu(II), suggesting applications in catalysis or metallodrugs .

Synthetic Utility :

- Boronic ester derivatives (e.g., 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol) are critical in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems .

常见问题

Q. What synthetic strategies are recommended for preparing 5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol?

- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the substituted phenyl ring to the pyridine core. For example, a boronic ester derivative of the 5-fluoro-2-hydroxyphenyl group can be coupled with a halogenated pyridin-3-ol precursor. Protecting groups (e.g., silyl ethers for hydroxyl groups) may be required to prevent unwanted side reactions during coupling . Post-coupling deprotection steps should be optimized to retain stereochemical integrity. Solvent selection (e.g., THF or DMF) and catalyst systems (e.g., Pd(PPh₃)₄) must be tailored to minimize byproducts .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify the hydroxyl protons (δ ~9–10 ppm for aromatic –OH) and fluorine coupling patterns. The fluorine atom at the phenyl 5-position will split adjacent proton signals, while the pyridine ring protons exhibit distinct splitting due to electronegative substituents .

- X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., confirming para vs. meta fluorine placement on the phenyl ring). This is critical for verifying regioselectivity in synthesis .

- Mass spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., C₁₁H₇FNO₂), distinguishing it from analogs with mass overlaps .

Advanced Research Questions

Q. How do the positions of fluorine and hydroxyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine at the phenyl 5-position increases the acidity of the adjacent hydroxyl group, enhancing its susceptibility to deprotonation and participation in hydrogen bonding. In contrast, the pyridin-3-ol hydroxyl group can act as a directing group in electrophilic substitutions. Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies under varying pH conditions can quantify substituent effects. For example, compare reaction rates with/without fluorine to isolate its electronic impact .

Q. What experimental approaches resolve contradictions in solubility data across different studies?

- Methodological Answer :

- Solvent screening : Use a standardized protocol (e.g., OECD Guidelines 105) to test solubility in polar (water, DMSO) and non-polar solvents (hexane). Document temperature and agitation methods.

- pH-dependent studies : Measure solubility at physiological (pH 7.4) and acidic/basic conditions to identify ionization effects. The hydroxyl groups may form salts, improving aqueous solubility .

- Comparative analysis : Contrast results with analogs lacking the 5-fluoro substituent to isolate structural contributions. Conflicting data often arise from unaccounted polymorphic forms or impurities .

Q. How to design a study investigating the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replace fluorine with chlorine or methyl) and assay their binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Molecular docking : Use software like AutoDock to simulate interactions with target proteins. Prioritize residues near the hydroxyl and fluorine groups for mutagenesis studies to validate docking predictions .

- In vitro assays : Pair SPR/ITC with functional assays (e.g., enzyme inhibition) to correlate binding affinity with biological activity. Include controls with structurally similar but inactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。